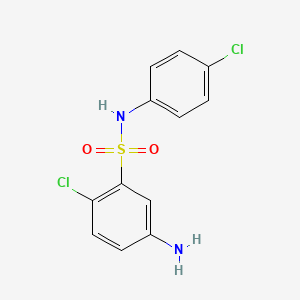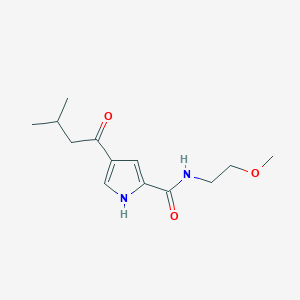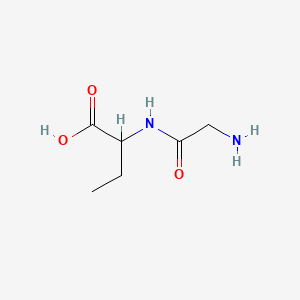![molecular formula C25H20N2O3 B2835610 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide CAS No. 941900-13-6](/img/structure/B2835610.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a furan ring, a quinoline ring, and a naphthalene ring, all of which are common structures in many organic compounds . The presence of these functional groups could potentially give this compound various chemical and physical properties, as well as biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions such as condensation, cyclization, and substitution reactions . The exact method would depend on the starting materials and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group could undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound and its derivatives are synthesized through various chemical reactions, involving the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by treatments that lead to the formation of different thioamides and subsequent oxidations to obtain diverse fused ring systems. These synthetic pathways are crucial for exploring the compound's chemical properties and potential applications in material science or pharmaceutical research (El’chaninov & Aleksandrov, 2017).
Potential Applications
- The electrophilic and nucleophilic substitution reactions of the synthesized compounds indicate their chemical versatility, which could be explored for creating novel materials or drugs. The studies on these compounds provide insights into their potential applications in developing new chemical entities with desired properties for various industrial and pharmaceutical purposes (Aleksandrov & El’chaninov, 2017).
Structural and Mechanistic Insights
- Research on the compound's analogs contributes to understanding the structural and mechanistic aspects of its reactivity. These insights are valuable for designing compounds with specific characteristics, such as improved stability, bioavailability, or targeted biological activity. The synthesis and study of bis-benzoquinoline derivatives, for instance, highlight the compound's role in facilitating ring-opening reactions, offering a pathway to novel benzoquinoline derivatives with potential applications in medicinal chemistry (Chen, Li, Liu, & Wang, 2013).
Zukünftige Richtungen
The future research directions for this compound could involve further studies to fully elucidate its physical and chemical properties, synthesis methods, and potential applications. This could include exploring its potential use in various industries such as pharmaceuticals, materials science, or chemical manufacturing .
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(21-10-3-7-17-6-1-2-9-20(17)21)26-19-12-13-22-18(16-19)8-4-14-27(22)25(29)23-11-5-15-30-23/h1-3,5-7,9-13,15-16H,4,8,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDOMMXFAXQPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2835531.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2835535.png)


![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2835540.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2835542.png)
![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)



![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)